4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
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Overview
Description
4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound that features an anthracene moiety, a tert-butyl group, and a dihydrobenzo[d][1,3]oxaphosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, such as Bu4NI, and specific solvents to facilitate the reactions .
Industrial Production Methods
advancements in flow microreactor technology have shown promise in improving the efficiency and scalability of such complex organic syntheses .
Chemical Reactions Analysis
Types of Reactions
4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The anthracene moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide), reducing agents, and various catalysts such as Bu4NI . The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield anthracene oxides, while substitution reactions can introduce various functional groups onto the anthracene ring .
Scientific Research Applications
4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its structural properties allow for the development of novel materials with specific electronic and optical characteristics.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with molecular targets through its functional groups. The anthracene moiety can participate in π-π stacking interactions, while the oxaphosphole ring can engage in coordination with metal ions. These interactions can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthracene derivatives and oxaphosphole-containing molecules. Examples include:
- 9-Anthracenecarboxylic acid
- 2,3-Dihydrobenzo[d][1,3]oxaphosphole derivatives
Uniqueness
What sets 4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole apart is the combination of the anthracene moiety with the oxaphosphole ring and the tert-butyl group. This unique structure imparts specific electronic and steric properties that are advantageous for certain applications in organic electronics and materials science .
Properties
IUPAC Name |
4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23OP/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAWVLHXUZNLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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